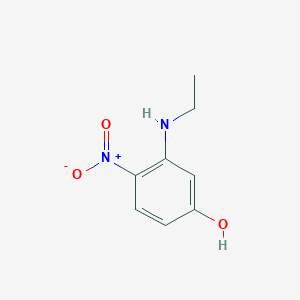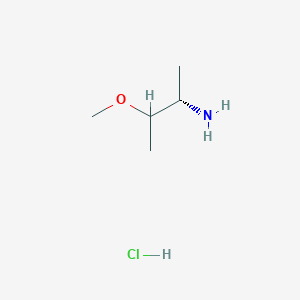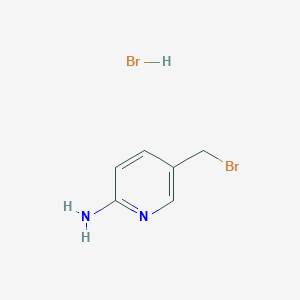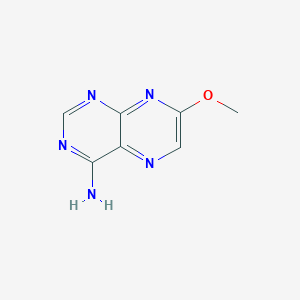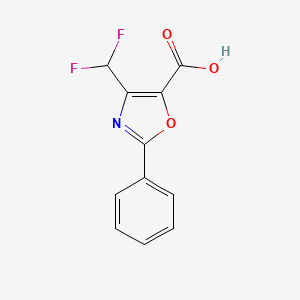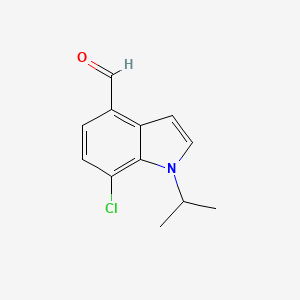
7-氯-1-异丙基-1H-吲哚-4-甲醛
描述
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, also known as CPI, is a synthetic, organic compound. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. They have attracted increasing attention in recent years due to their various biologically vital properties . The synthesis of indole derivatives, including 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, involves novel methods that have attracted the attention of the chemical community .Chemical Reactions Analysis
While specific chemical reactions involving 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde are not mentioned in the searched resources, indole derivatives are known to be involved in various chemical reactions. For instance, they are used as precursors in the synthesis of active molecules .科学研究应用
对映选择性合成和功能应用
已经探索了一种利用吲哚-7-甲醛衍生物的对映选择性合成 1,7-稠合吲哚的新方法。该方法采用基于亚胺鎓-烯胺活化的级联策略,突出了氯取代基对反应实施的重要性。此类合成的化合物表现出荧光特性,并包含有利于进一步合成转化的官能团,表明它们在材料科学和有机合成中的中间体中很有用 (Giardinetti 等人,2015).
杂环化合物合成
研究还深入探讨了新型杂环体系的合成,例如通过吲哚衍生物与芳香胺或三唑硫醇反应合成的嘧啶并[1,2-a]吲哚和三唑(噻二氮杂卓)吲哚。这些反应产生的化合物在结构上是独一无二的,并且由于其生物活性而具有潜在意义,展示了吲哚衍生物在获得新的化学空间方面的多功能性 (Suzdalev 等人,2013;Vikrishchuk 等人,2019).
催化和有机转化
吲哚衍生物已用于催化过程,例如金催化的环异构化,可有效合成吲哚-2-甲醛和相关化合物。这些方法强调了吲哚甲醛在催化中的战略性用途,为具有潜在药物和农用化学品应用的不同功能化吲哚提供了一条途径 (Kothandaraman 等人,2011).
抗癌活性
多项研究集中于合成具有增强抗癌活性的新型吲哚衍生物。通过各种合成策略,包括多组分反应,已经生产出新型吲哚化合物并评估了它们对癌细胞系的抗增殖作用。这些努力旨在通过利用吲哚类化合物的结构多样性和生物学相关性来开发新的治疗剂 (Fawzy 等人,2018).
抗菌应用
对吲哚-3-甲醛半氨基甲腙衍生物的研究揭示了它们的潜在抗菌活性。通过合成和表征这些衍生物,研究已经确定了对革兰氏阳性和革兰氏阴性细菌均具有抑制活性的化合物,突出了吲哚衍生物在解决抗生素耐药性和开发新的抗菌剂方面的潜力 (Carrasco 等人,2020).
未来方向
Indole derivatives, including 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The future directions could involve investigating novel synthesis methods, exploring various biological activities, and developing new therapeutic applications.
作用机制
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that could include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially influence a variety of cellular processes, from cell proliferation and differentiation to apoptosis and immune response.
生化分析
Biochemical Properties
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes. Additionally, 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation and apoptosis . 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The long-term effects of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde on cellular function may also depend on its ability to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is effective without causing significant toxicity .
Metabolic Pathways
7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize indole derivatives, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde by altering its concentration and distribution within the body .
Transport and Distribution
The transport and distribution of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-chloro-1-isopropyl-1H-indole-4-carbaldehyde can affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
7-chloro-1-propan-2-ylindole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-5-10-9(7-15)3-4-11(13)12(10)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJCXWWMJNQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


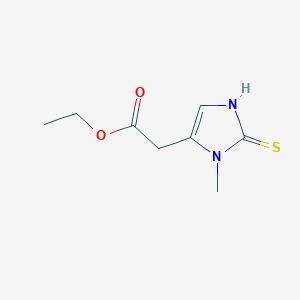

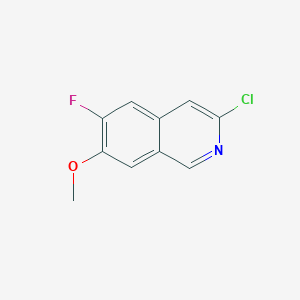
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)
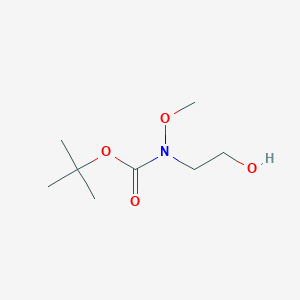
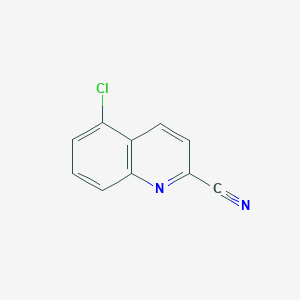
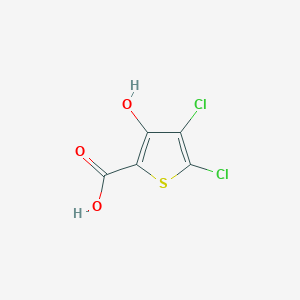
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
